tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Description

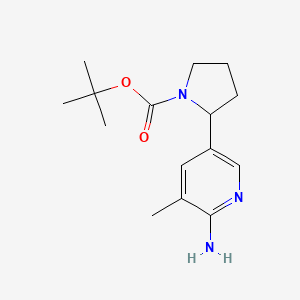

Structure: The compound features a pyrrolidine ring substituted at the 1-position with a tert-butyl carboxylate group and at the 2-position with a pyridine moiety. The pyridine is further substituted at the 5- and 6-positions with a methyl and amino group, respectively. Molecular Formula: C₁₅H₂₃N₃O₂. Molecular Weight: 277.37 g/mol (calculated). Key Features:

- Electron-donating amino (NH₂) and methyl (CH₃) groups on pyridine.

- Tert-butyl ester as a protective group, enhancing solubility and stability.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O2/c1-10-8-11(9-17-13(10)16)12-6-5-7-18(12)14(19)20-15(2,3)4/h8-9,12H,5-7H2,1-4H3,(H2,16,17) |

InChI Key |

DRRZMLRKJCBZSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-amino-5-methylpyridine and pyrrolidine.

Formation of Intermediate: The intermediate is formed by reacting 6-amino-5-methylpyridine with pyrrolidine under specific conditions.

tert-Butyl Protection: The intermediate is then protected with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biomolecules.

- Used in the study of enzyme inhibition and receptor binding.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-amino-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in covalent bonding with active sites, leading to irreversible inhibition.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to four analogs from the Catalog of Pyridine Compounds (2017) and a stereochemically defined derivative from synthesis studies. Key distinctions include substituent types, linker presence, stereochemistry, and molecular weight.

Table 1: Comparative Analysis of Structural Features

Key Observations

Substituent Effects: The amino group in the target compound distinguishes it from halogenated (Cl, Br, I) or methoxy-substituted analogs. Halogenated analogs (e.g., Compounds B and D) are typically intermediates in Suzuki or Buchwald-Hartwig reactions due to their reactivity .

Linker Presence :

- The direct pyrrolidine-pyridine bond in the target compound reduces conformational flexibility compared to analogs with oxymethyl linkers (e.g., Compounds B, C, D). This rigidity may improve binding specificity in biological systems.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (277 g/mol) suggests better bioavailability than bulkier analogs like D (456 g/mol) or B (471 g/mol).

Research Findings and Implications

- Synthetic Routes : Compound C was synthesized using cesium carbonate and DMSO in acetonitrile at 45°C, with HRMS confirming its structure . Similar methods may apply to the target compound, though the absence of halogens or silyl groups (e.g., tert-butyldimethylsilyloxy in Compound D ) simplifies protection/deprotection steps.

- Analytical Techniques : NMR and HRMS data for Compound C revealed coupling constants and ion fragmentation patterns, which would be critical for verifying the target’s structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.